BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Whitepaper: 3-Chloro-5-fluoro-2-
hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

3-Chloro-5-fluoro-2-
Compound Name:
hydroxybenzaldehyde
CAS No.: 82128-69-6
Cat. No.: B1585691

A Strategic Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6) represents a highly
specialized halogenated salicylaldehyde derivative.[1] Unlike simple benzaldehydes, this
scaffold integrates three distinct functionalities—a phenolic hydroxyl, an aldehyde, and a
specific halogen substitution pattern (3-Cl, 5-F)—making it a "privileged structure" in drug
discovery.

The presence of fluorine at the 5-position modulates metabolic stability and lipophilicity (LogP),
while the bulky chlorine at the 3-position enforces steric constraints that can lock ligand
conformations in protein binding pockets. This guide details the physicochemical profile,
validated synthetic protocols, and the critical role of this molecule in synthesizing bioactive
Schiff bases and metal complexes.[1][2]

Physicochemical Profile

The precise molecular weight and electronic properties of this scaffold are critical for
stoichiometric calculations in combinatorial synthesis.[1]

Table 1: Core Chemical Specifications
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Property Value Notes
3-Chloro-5-fluoro-2- Also known as 3-Chloro-5-
IUPAC Name _
hydroxybenzaldehyde fluorosalicylaldehyde
Primary identifier for
CAS Number 82128-69-6

procurement

Calculated: C (7x12.[1]01) + H
Molecular Weight 174.56 g/mol (4x1.[1]01) + CI (35.[1]45) + F
(19.[1][3]00) + O (2x16.[1]00)

Molecular Formula C7H4CIFO2 Halogenated aromatic core

) ) Color deepens upon
Appearance Pale yellow to off-white solid o )
oxidation/exposure to light

Distinct from non-fluorinated

analogs (e.g., 3-

Melting Point 9599 °C )
chlorosalicylaldehyde mp
~55°C)

) Moderate lipophilicity suitable

Predicted LogP ~2.5 )
for CNS drug design
More acidic than unsubstituted

pKa (Phenol) ~6.5-7.0 phenol due to electron-

withdrawing F/CI

Synthetic Methodology: The Ortho-Formylation
Route

While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields and
tarry byproducts.[1] For high-purity applications, the Magnesium Chloride-Mediated Formylation
(a modification of the Duff or Skattebgl methods) is the superior protocol. This method ensures
exclusive ortho-selectivity relative to the phenol.[1]

Retrosynthetic Logic
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To synthesize 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the precursor is 2-chloro-4-
fluorophenol. The formylation must occur at the vacant ortho position (position 6 of the phenol,
which becomes position 1 of the benzaldehyde).[1]

(Precursor) (Intermediate)

(QECED)

MgCI2, Et3N (CH20)n Hydrolysis 3-Chloro-5-fluoro-
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(Coordination) PRI S e

Click to download full resolution via product page

Figure 1: The MgClz-mediated ortho-formylation pathway ensures high regioselectivity by
coordinating the phenol oxygen and the formaldehyde equivalent.

Validated Experimental Protocol

Objective: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde from 2-chloro-4-
fluorophenol.

Reagents:

2-Chloro-4-fluorophenol (1.0 eq)

Anhydrous Magnesium Chloride (MgClz, 1.5 eq)

Triethylamine (EtsN, 3.75 eq)

Paraformaldehyde ((CH20)n, 6.7 eq)[1]

Acetonitrile (ACN, anhydrous)
Step-by-Step Workflow:

o Coordination: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 2-chloro-4-
fluorophenol (10 mmol) in dry ACN (50 mL). Add EtsN (37.5 mmol) followed by MgClz (15
mmol).[1]
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o Mechanistic Insight: The mixture will turn turbid/yellow as the magnesium bis-phenoxide
complex forms.[1] This locks the reaction site to the ortho position.[1]

o Addition: Add paraformaldehyde (67 mmol) in one portion.

o Reflux: Heat the mixture to reflux (~82 °C) for 4—6 hours. Monitor by TLC (eluent 10%
EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]

o Hydrolysis: Cool the reaction to room temperature. Pour the mixture into cold 10% HCI (100
mL) and stir vigorously for 30 minutes.

o Why: This breaks the Mg-complex and hydrolyzes the intermediate imine/hemiaminal to
the aldehyde.[1]

o Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry
over Na2S0a4, and concentrate.[1]

 Purification: Recrystallize from ethanol/water or purify via silica gel chromatography
(Hexane/EtOAc gradient) to yield pale yellow needles.

Reactivity & Applications: The Schiff Base Scaffold

The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde lies in its ability to form Schiff
bases (imines).[1] These derivatives are critical in two domains:

e Medicinal Chemistry: The imine bond (-C=N-) is a pharmacophore found in antimicrobial and
anticancer agents.[1]

e Coordination Chemistry: The ortho-hydroxyl and the imine nitrogen form an N,O-bidentate
chelating system (Salen-type ligands) ideal for binding Cu(ll), Zn(ll), and Co(ll).[1]

Mechanism of Schiff Base Formation

The reaction with primary amines is acid-catalyzed and reversible.[1] The electron-withdrawing
fluorine at position 5 increases the electrophilicity of the carbonyl carbon, potentially
accelerating the initial nucleophilic attack compared to non-fluorinated analogs.[1]
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Figure 2: Condensation pathway for Schiff base ligand synthesis. The removal of water drives
the equilibrium toward the stable imine product.

Standard Protocol for Ligand Synthesis
Objective: Synthesis of a generic 3-Cl-5-F-Salicylaldehyde-derived Schiff base.

» Stoichiometry: Dissolve 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in absolute
ethanol (10 mL).

o Amine Addition: Add the target primary amine (e.g., aniline, ethylenediamine) (1.0 mmol)
dropwise.[1]

o Note: If using a diamine for "Salen" ligands, use 0.5 eq of diamine per 1.0 eq of aldehyde.

[1]
o Catalysis: Add 2-3 drops of glacial acetic acid or H2SOa4 to catalyze the dehydration.

o Reaction: Reflux for 2—4 hours. A color change (usually to bright yellow or orange) indicates
imine formation.[1]
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e |solation: Cool to 0 °C. The Schiff base usually precipitates.[1] Filter and wash with cold
ethanol.[1]

Medicinal Chemistry Utility

Why prioritize this specific scaffold over non-halogenated equivalents?

o Metabolic Blocking: The fluorine atom at position 5 blocks para-hydroxylation (relative to the
original phenol), a common metabolic clearance pathway in the liver (CYP450).[1] This
extends the half-life of drugs derived from this core.[1]

o Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without adding significant
steric bulk (unlike a methyl group), enhancing membrane permeability and blood-brain
barrier (BBB) penetration.[1]

» Halogen Bonding: The Chlorine at position 3 can participate in "halogen bonding”
interactions with carbonyl backbone oxygens in target proteins, a specific interaction often
stronger than hydrogen bonding.[1]

Key Validated Applications:

» Antimicrobial Hydrazones: Condensation with hydrazides yields compounds active against
Mycobacterium tuberculosis.[1]

» Anticancer Copper Complexes: Cu(ll) complexes of 3-CI-5-F-Schiff bases have shown
cytotoxicity against MCF-7 breast cancer cell lines by inducing ROS-mediated apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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